N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
This compound belongs to the oxalamide class, characterized by a central ethanediamide (oxalamide) backbone. Its structure includes a piperidin-4-ylmethyl group substituted with a 3-cyanopyrazin-2-yl moiety at the N1-position and a 2-(methylthio)phenyl group at the N2-position. Though direct data on its applications are absent in the provided evidence, structurally related oxalamides are reported as antiviral agents (e.g., HIV entry inhibitors), antimicrobials, or enzyme inhibitors .
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-29-17-5-3-2-4-15(17)25-20(28)19(27)24-13-14-6-10-26(11-7-14)18-16(12-21)22-8-9-23-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCAJSALVNYNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. This article provides an in-depth examination of its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- Cyanopyrazine moiety
- Piperidine ring
- Oxalamide functional group
The chemical formula is , with a molecular weight of approximately 346.38 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of 3-cyanopyrazine : Synthesized from pyrazine through a cyanation reaction.
- Formation of the piperidine intermediate : Reaction with a suitable piperidine derivative.
- Coupling with oxalamide : Final coupling under controlled conditions to yield the target compound.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, influencing various biological pathways.
Antiviral Activity
Research has indicated that oxalamide derivatives exhibit antiviral properties, particularly against HIV. A related compound was shown to inhibit the interaction between the HIV envelope glycoprotein gp120 and the CD4 receptor on host cells, effectively blocking viral entry without affecting other stages of the viral life cycle .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can exhibit potent inhibitory effects on cell fusion and viral entry at low micromolar concentrations. For example, analogs showed significant activity against both X4 and R5 tropic strains of HIV, indicating broad-spectrum antiviral potential .
Table: Summary of Biological Activities
| Activity Type | Compound Analog | Effectiveness (IC50) | Mechanism |
|---|---|---|---|
| Antiviral | NBD-556 | Low micromolar | Inhibits gp120-CD4 interaction |
| Cell Fusion Inhibition | NBD-557 | Low micromolar | Blocks viral entry |
| Enzyme Modulation | N/A | N/A | Potential binding to enzymes |
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic parameters, and biological activities derived from the evidence.
Structural Features
Key Observations :
- The target compound uniquely combines a cyanopyrazine-piperidine motif with a methylthio-phenyl group, distinguishing it from analogs with simpler aryl/heteroaryl substituents.
- Unlike BNM-III-170, which incorporates a guanidinomethyl group for enhanced protein binding , the target lacks charged moieties but retains electron-withdrawing cyano and sulfur-containing groups.
- Compound 22 () shares the cyanophenyl group but lacks the piperidine scaffold, suggesting divergent target selectivity .
Key Observations :
- The target’s synthesis likely involves challenges similar to Compound 13 (stereoselectivity) and Compound 22 (low yield from reactive cyano groups) .
- Piperidine-containing oxalamides (e.g., ) often require careful purification, as seen in Compound 15’s 95% HPLC purity .
Key Observations :
- The target’s 3-cyanopyrazine group aligns with Compound 22’s cyano substituent, which enhances enzyme inhibition .
- Unlike BNM-III-170’s vaccine-enhancing role , the target’s piperidine-pyrazine scaffold may favor viral entry inhibition, akin to Compound 13 .
Key Observations :
- Flavoring oxalamides () exhibit high safety margins (NOEL = 100 mg/kg/day) via hydrolytic metabolism . The target’s methylthio group may undergo oxidation, necessitating further toxicological evaluation.
Q & A
Q. What are the key considerations for synthesizing this compound with optimal yield and purity?
Synthesis involves multi-step reactions, including coupling of the cyanopyrazine-piperidine and methylthiophenyl-oxalamide moieties. Key steps include:
- Temperature control : Maintain 0–4°C during coupling to minimize side reactions .
- Solvent selection : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for moisture-sensitive steps .
- Purification : Use column chromatography or crystallization (e.g., with ethyl acetate/hexane) to isolate high-purity product .
Q. How can NMR and mass spectrometry confirm structural integrity?
- 1H NMR : Identify characteristic peaks (e.g., oxalamide NH at δ 10.75 ppm, thiomethyl protons at δ 2.27 ppm) .
- LC-MS : Confirm molecular ion ([M+H]+) matching calculated m/z (e.g., 479.12 for similar oxalamides) and HPLC purity >90% .
Q. What in vitro assays evaluate cyclooxygenase (COX) inhibition?
- Enzyme inhibition assays : Measure IC50 using recombinant COX-1/2 isoforms and colorimetric detection of prostaglandin metabolites .
- Cell-based assays : Monitor prostaglandin E2 (PGE2) levels in stimulated macrophages treated with the compound .
Q. How can stability under physiological pH be characterized?
- HPLC stability studies : Incubate the compound in buffers (pH 4.0–7.4) and monitor degradation via peak area reduction over 24–72 hours .
- Mass spectrometry : Identify hydrolyzed byproducts (e.g., free piperidine or cyanopyrazine fragments) .
Q. How are crystallization conditions optimized for X-ray diffraction?
- Solvent screening : Test mixtures of DCM/methanol or ethanol/water for slow evaporation.
- Temperature gradients : Gradual cooling from 40°C to 4°C to promote crystal growth .
Advanced Research Questions
Q. How to resolve contradictions between computational binding predictions and experimental IC50 values?
- Validate binding assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics .
- Solubility adjustments : Add co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation in enzymatic assays .
Designing SAR studies to identify critical functional groups:
- Systematic substitution : Replace cyanopyrazine with pyridine or pyrimidine to assess π-π stacking effects .
- Bioactivity profiling : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to map pharmacophore requirements .
Table 1: SAR of Oxalamide Derivatives (Adapted from )
| Compound Modification | Target Affinity (IC50) | Key Inference |
|---|---|---|
| Methylthiophenyl → Chlorophenyl | 2.5 µM → 15 µM | Thiomethyl critical for hydrophobic interactions |
| Piperidine → Pyrrolidine | No activity | Piperidine ring geometry essential |
Determining stereochemistry of chiral centers:
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomers .
- X-ray crystallography : Resolve absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .
Modeling cytochrome P450 interactions:
- Molecular docking : Use AutoDock Vina to predict binding poses in CYP3A4 active site .
- Metabolite prediction : Employ Schrödinger’s MetaSite to identify oxidation sites on the cyanopyrazine ring .
Addressing cytotoxicity discrepancies in 2D vs. 3D models:
- Penetration analysis : Use fluorescent analogs to quantify compound diffusion into spheroid cores .
- Hypoxia markers : Measure HIF-1α levels to assess microenvironment-driven resistance .
Optimizing reaction conditions to prevent racemization:
- Low-temperature coupling : Perform reactions at 0°C with HATU/DIPEA to minimize epimerization .
- In situ monitoring : Use FTIR to track amine activation and prevent prolonged exposure to basic conditions .
Isotopic labeling to study cyanopyrazine metabolism:
- Synthesis of 13C-labeled analog : Introduce 13C at the pyrazine ring via Knoevenagel condensation .
- LC-MS/MS metabolomics : Track labeled metabolites in hepatocyte incubation studies .
Validating hydrogen bonding in kinase binding pockets:
- Alanine scanning mutagenesis : Replace key residues (e.g., Asp831 in EGFR) to disrupt hydrogen bonds .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with wild-type vs. mutant kinases .
Designing prodrugs for blood-brain barrier penetration:
- Ester prodrugs : Mask polar oxalamide groups with tert-butyl esters to enhance lipophilicity .
- In vitro permeability : Assess blood-brain barrier (BBB) penetration using MDCK-MDR1 monolayers .
Statistical analysis of dose-response inconsistencies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
